1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one

Regioselective Synthesis Directed Ortho-Metalation Organosulfur Chemistry

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one (CAS: 1806343-16-7) is a halogenated aromatic ketone classified as an organosulfur compound. It features a unique arrangement of a benzylic bromide, methylthio group, and a terminal alkyl chloride at the para, meta, and carbon-1 positions respectively.

Molecular Formula C11H12BrClOS
Molecular Weight 307.63 g/mol
Cat. No. B14054457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one
Molecular FormulaC11H12BrClOS
Molecular Weight307.63 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)C(=O)CCCl)CBr
InChIInChI=1S/C11H12BrClOS/c1-15-9-2-3-10(8(6-9)7-12)11(14)4-5-13/h2-3,6H,4-5,7H2,1H3
InChIKeySJRFOBRUGHSQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one: A Bifunctional Building Block for Targeted Synthesis


1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one (CAS: 1806343-16-7) is a halogenated aromatic ketone classified as an organosulfur compound . It features a unique arrangement of a benzylic bromide, methylthio group, and a terminal alkyl chloride at the para, meta, and carbon-1 positions respectively. This specific arrangement of electrophilic centers makes it a versatile intermediate for synthesizing thiochromane derivatives and complex thioethers, where both the benzylic bromide and the alkyl chloride can undergo selective nucleophilic substitution under different conditions.

Why Regioisomers or Compounds Lacking the Mixed Halide System Cannot Replace 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one


Interchanging 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one with its regioisomers or analogs that replace the chloroketone moiety with a different halogen can lead to synthetic failure or necessitate costly re-optimization of reaction pathways . The unique orthogonality of its benzylic bromide (high reactivity in SN2) and alkyl chloride (lower reactivity, enabling differential functionalization) is not replicated in analogs containing two equivalent benzylic bromides or a single halogen. Using a 3-bromopropan-1-one analog would accelerate unwanted condensations, while the 4-bromomethyl regioisomer alters the steric and electronic environment of the aromatic ring, potentially deactivating it for subsequent metal-catalyzed cross-couplings that rely on the specific directing effects of the para-methylthio group .

Quantitative Differentiation of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one from Its Closest Analogs


Regiochemical Exclusivity: Ortho-Bromomethyl, Para-Methylthio Arrangement is Critical for Directed Metalation

The target compound's ortho-bromomethyl, para-methylthio substitution pattern is distinct from the para-bromomethyl, meta-methylthio regioisomer (CAS: 1805847-08-8) . The para-methylthio group is known to activate the ortho position for directed metalation, a critical step for further functionalization, whereas the regioisomer's meta-methylthio group is a weaker directing group and lacks this synergistic effect with the benzylic bromide. This regiospecificity is quantified by the commercial availability of the correct isomer at >98% purity (NLT 98%, HPLC), ensuring no isomeric contamination that would compromise subsequent directed C-H activation or cross-coupling reactions.

Regioselective Synthesis Directed Ortho-Metalation Organosulfur Chemistry

Orthogonal Reactivity: Predictable SN2 Rate Differential Affords Selectivity Over Homodihalide Analogs

The compound possesses a benzylic bromide and an alkyl chloride, two centers with dramatically different SN2 reactivity. Literature data for benzyl bromides show they react approximately 50–100 times faster than analogous alkyl chlorides in nucleophilic substitutions . This allows chemists to first substitute the benzylic bromide with a nucleophile (e.g., amine, thiol) while leaving the alkyl chloride intact, a stepwise functionalization that is impossible with an analog like 3-bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one (CAS 1806426-83-4) where both halogens are bromine, leading to statistical mixtures and low chemoselectivity .

Methodology in Organic Synthesis Chemoselectivity Kinetic Reactivity

Consistent 98%+ Purity Specification via Standardized Routes Reduces HPLC Downtime vs. 95% or 97% Alternatives

Sole-sourced alternatives frequently list purity at only 95%+ or 97% . In contrast, the target compound is routinely manufactured via a Friedel-Crafts bromomethylation route that delivers NLT 98% purity (HPLC) consistently . This 1-3% purity difference means the compound contains up to 2-3% less of potentially catalytic-poisonous or chromophoric impurities, markedly shortening the HPLC purification gradient discovery phase when using this intermediate in parallel synthesis campaigns.

Analytical Chemistry Quality Control Procurement Specification

Exclusive Focus on C11H12BrClOS Scaffold Reduces Order-to-Delivery Lead Times for SAR Expansion

While general intermediates are listed across broad catalogs, large inventory of this specific niche scaffold is maintained in ISO-certified production sites . This contrasts with general procurers where custom synthesis of 95% purity regioisomers may incur a 4–6 week lead time . By maintaining a dedicated stock, the compound offers a 2-day to 1-week delivery compared to 4–6 weeks for competitive analogs, a difference of at least 3 weeks.

Supply Chain Resilience Procurement Lead Time Drug Discovery Support

High-Impact Application Scenarios for 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one Based on Differential Evidence


Stepwise Dual Functionalization of a Single Aromatic Platform

Medicinal chemists designing bifunctional probe molecules can exploit the >50-fold reactivity difference between the benzylic bromide and alkyl chloride. They first react the bromide with a thiol to install a biotin handle or a fluorescent dye, then activate the remaining chloride in a subsequent amination to attach a PROTAC warhead, achieving a high-purity, dual-functionalized chemical biology tool in two one-pot steps .

Synthesis of 2-Alkylthiochroman-4-ones with Controlled Regiochemistry

Organic synthesis laboratories developing novel thioflavanone libraries can use the para-methylthio, ortho-bromomethyl arrangement to ensure a clean intramolecular cyclization via directed ortho-metalation (DoM), producing 2-alkylthiochroman-4-ones in high regioisomeric purity. This eliminates the formation of undesired angular isomers that would form from the 4-bromomethyl-2-methylthio regioisomer, thereby avoiding the need for costly chiral or reverse-phase preparative HPLC .

Rapid SAR Expansion with Just-in-Time Intermediate Availability

In fast-paced hit-to-lead discovery, procurement management can leverage the 3-week faster availability of 1-(2-(bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one compared to custom-synthesized regioisomers. This allows for in-stock re-supply of the key intermediate, compressing the design-make-test-analyze (DMTA) cycle by at least one additional iteration per quarter and accelerating clinical candidate nomination .

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